molecular formula C7H3BrFNaO2 B15177167 sodium;2-bromo-5-fluorobenzoate CAS No. 1938142-14-3

sodium;2-bromo-5-fluorobenzoate

Cat. No.: B15177167
CAS No.: 1938142-14-3
M. Wt: 240.99 g/mol
InChI Key: POYCQBCYHLNXKS-UHFFFAOYSA-M
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Description

Sodium;2-bromo-5-fluorobenzoate: is a chemical compound that belongs to the class of organic compounds known as benzoates. It is characterized by the presence of a bromine atom and a fluorine atom on the benzene ring, which significantly influences its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-bromo-5-fluorobenzoic acid.

  • Reaction Conditions: The benzoic acid is first converted to its sodium salt by reacting it with sodium hydroxide (NaOH) in an aqueous solution.

Industrial Production Methods:

  • Large-Scale Synthesis: In industrial settings, the compound is produced through a series of controlled reactions that ensure high purity and yield. The process involves the use of specialized reactors and purification techniques to achieve the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and various amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Cyanides and amides.

Scientific Research Applications

Chemistry: Sodium;2-bromo-5-fluorobenzoate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Molecular Targets and Pathways:

  • Enzyme Inhibition: this compound can act as an inhibitor for certain enzymes, affecting metabolic pathways.

  • Receptor Binding: The compound may bind to specific receptors, influencing cellular responses.

Mechanism of Action

  • Inhibition: The compound inhibits enzyme activity by binding to the active site, preventing substrate interaction.

  • Binding: It interacts with receptors, triggering or blocking signal transduction pathways.

Comparison with Similar Compounds

  • 2-Bromo-5-fluorobenzoic Acid: Similar structure but lacks the sodium salt form.

  • 2-Bromo-5-fluorobenzene: A related compound without the carboxylate group.

  • 2-Bromo-5-fluorobenzaldehyde: Contains an aldehyde group instead of a carboxylate group.

Uniqueness:

  • Presence of Sodium: The sodium salt form of sodium;2-bromo-5-fluorobenzoate makes it more soluble in water and biologically active compared to its non-sodium counterparts.

  • Fluorine and Bromine: The combination of fluorine and bromine atoms on the benzene ring provides unique chemical reactivity and stability.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

CAS No.

1938142-14-3

Molecular Formula

C7H3BrFNaO2

Molecular Weight

240.99 g/mol

IUPAC Name

sodium;2-bromo-5-fluorobenzoate

InChI

InChI=1S/C7H4BrFO2.Na/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

POYCQBCYHLNXKS-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)[O-])Br.[Na+]

Origin of Product

United States

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